![molecular formula C17H19NO5S B2956854 Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate CAS No. 432001-30-4](/img/structure/B2956854.png)
Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Synthetic Applications
New Synthesis Methods for Unsaturated Amides : A study describes a method for preparing α,β-unsaturated N-methoxy-N-methylamide compounds, starting from N-methoxy-N-methylchloroacetamide and thiophenol, showcasing the utility of sulfone derivatives in synthesizing complex amide structures (Beney et al., 1998).
Biocatalysis in Drug Metabolism : Research demonstrating the use of microbial-based biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds underlines the importance of sulfonamide derivatives in pharmacological studies (Zmijewski et al., 2006).
Guanidinium-Functionalized Polymer Electrolytes : A study on the synthesis of guanidinium-functionalized anion exchange polymer electrolytes via activated fluorophenyl-amine reactions highlights the role of sulfone compounds in developing advanced material sciences (Kim et al., 2011).
Antimicrobial Studies : The preparation and antimicrobial evaluation of novel sulfone derivatives indicate the potential of sulfone-based compounds in developing new antimicrobial agents (Patil et al., 2010).
Material Science and Environmental Applications
- Electrolytes for High-Voltage Li-ion Batteries : Sulfone-based electrolytes have been explored for their use in lithium-ion cells with high-voltage electrodes, demonstrating the application of sulfone compounds in enhancing battery performance (Abouimrane et al., 2009).
Chemical Synthesis and Methodology
- Synthetic Equivalents for Tetrahydroisoquinolines : Development of Weinreb amide-based synthetic equivalents for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines showcases the utility of sulfone derivatives in synthetic organic chemistry (Kommidi et al., 2010).
Propiedades
IUPAC Name |
methyl 2-(N-(4-ethoxyphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-23-15-9-11-16(12-10-15)24(20,21)18(13-17(19)22-2)14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRCYYDKRGQJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
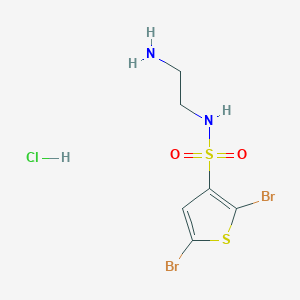
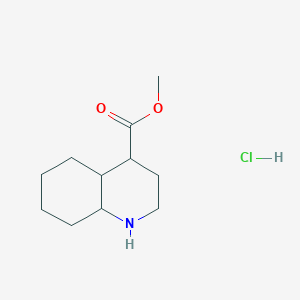
![5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956776.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956777.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2956780.png)
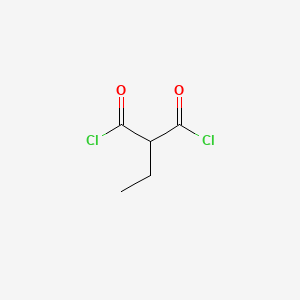
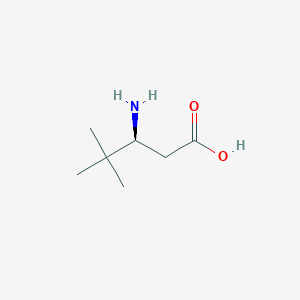

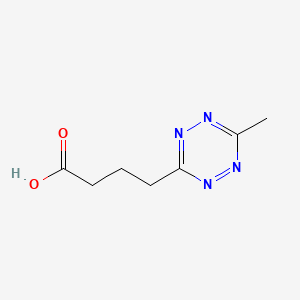
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2956791.png)

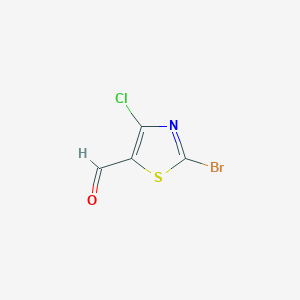
![N-[[2-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2956794.png)
